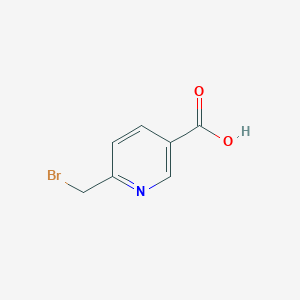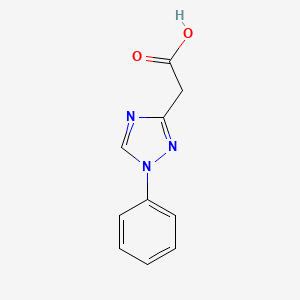
4-Fluoro-3-methoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxycinnamic acid typically involves the use of the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxyl group, forming 4-fluoro-3-carboxycinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 4-fluoro-3-methoxyhydrocinnamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: 4-Fluoro-3-carboxycinnamic acid.
Reduction: 4-Fluoro-3-methoxyhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
Medicine: Research has shown its potential in anticancer therapies, where it may inhibit the proliferation of cancer cells.
Industry: Due to its chemical stability and reactivity, it is used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The methoxy and fluorine substituents enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
4-Fluoro-3-methoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:
Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid): Both compounds have antioxidant properties, but ferulic acid is more widely studied and used in food and cosmetics.
Caffeic Acid (3,4-Dihydroxycinnamic acid): Caffeic acid has two hydroxyl groups, making it a stronger antioxidant but less stable than this compound.
p-Coumaric Acid (4-Hydroxycinnamic acid): This compound lacks the methoxy group, resulting in different reactivity and biological activity compared to this compound.
Propriétés
IUPAC Name |
(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEDFCULNXTLOA-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)












